![molecular formula C18H21NO3 B267628 N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide](/img/structure/B267628.png)
N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide
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Overview
Description
N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide, also known as GW 0742, is a selective agonist of the peroxisome proliferator-activated receptor (PPAR) δ. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 is a selective agonist of PPARδ, which is a member of the nuclear receptor superfamily. PPARδ plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ by N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue. In addition, it has been shown to reduce inflammation and oxidative stress in the heart and other tissues. Furthermore, N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 in lab experiments is its selectivity for PPARδ, which allows for the specific activation of this receptor without affecting other PPAR isoforms. This can help to elucidate the specific role of PPARδ in various biological processes. However, one limitation of using N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 is its relatively low potency compared to other PPARδ agonists, which may require higher concentrations to achieve significant effects.
Future Directions
There are several future directions for the research on N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742. One area of interest is its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. Another area of interest is its potential cardioprotective effects, particularly in the context of heart failure and ischemic heart disease. Furthermore, the anti-cancer effects of N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 warrant further investigation, particularly in animal models and clinical trials. Finally, the development of more potent and selective PPARδ agonists may lead to the identification of novel therapeutic targets for various diseases.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-phenylethanol to form 4-(2-phenylethoxy)-2-fluoroaniline. This intermediate is then reacted with 2-methoxyethylamine and benzoyl chloride to form the final product, N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide.
Scientific Research Applications
N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In addition, it has been shown to have cardioprotective effects, including reducing inflammation and oxidative stress in the heart. Furthermore, N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide 0742 has been shown to have anti-cancer effects in various cancer cell lines.
properties
Product Name |
N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-21-14-12-19-18(20)16-7-9-17(10-8-16)22-13-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,20) |
InChI Key |
XESNTJTZXPGVDJ-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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